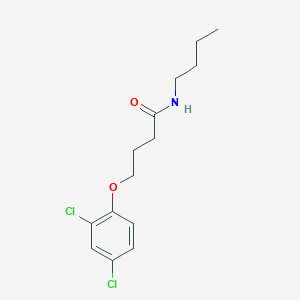![molecular formula C14H20N2O4 B4583157 diethyl [1,4-phenylenebis(methylene)]biscarbamate](/img/structure/B4583157.png)
diethyl [1,4-phenylenebis(methylene)]biscarbamate
Overview
Description
Synthesis Analysis
The synthesis of diethyl [1,4-phenylenebis(methylene)]biscarbamate involves multi-step chemical reactions, often incorporating the use of density functional theory (DFT) and Fourier transform infrared spectroscopy (FTIR) for molecular structure and recognition studies. For instance, Saucedo-Balderas et al. (2014) detailed the synthesis and molecular structure analysis using DFT and FTIR, highlighting the importance of molecular recognition with benzenediols and the confirmation of complex formations through IR spectra shifts (Saucedo-Balderas et al., 2014). Another approach includes one-pot synthesis methods that allow for efficient creation of the compound through multi-component condensation reactions, demonstrating the adaptability and versatility of synthetic strategies (Lebedyeva et al., 2010).
Scientific Research Applications
Synthesis and Molecular Structure Investigations
Diethyl [1,4-phenylenebis(methylene)]biscarbamate and its derivatives have been explored for various applications in scientific research, ranging from the synthesis of complex molecular structures to the study of their molecular recognition capabilities. The formation of overlooked compounds during the reaction of methyl amine with diethyl ester of o-phenylenebis(oxamic acid) showcases the complexity and unpredictability of reactions involving diethyl [1,4-phenylenebis(methylene)]biscarbamate derivatives. This reaction does not yield pure expected products but a mixture, highlighting the challenges in achieving selective synthesis in organic chemistry (Abdulmalic et al., 2013).
Coordination Polymers and Metal–Organic Systems
The versatility of diethyl [1,4-phenylenebis(methylene)]biscarbamate and related compounds extends to the construction of copper metal–organic systems. By altering the substituent positions of new flexible carboxylate ligands, researchers have designed and synthesized complexes that exhibit unique structures and potential applications in materials science. These complexes demonstrate the importance of ligand design in directing the assembly and properties of coordination polymers (Dai et al., 2009).
Photonic Properties and Polymerization
The regioselective alkyne polyhydrosilylation of 1,2-bis(4-dimethylsilanylphenyl)-1,2-diphenylethene with various ethynyl compounds, mediated by Rh(PPh3)3Cl, leads to the synthesis of poly(silylenevinylene)s. These polymers, with diethyl [1,4-phenylenebis(methylene)]biscarbamate as a precursor, are noted for their processability, thermal stability, and unique photonic properties, demonstrating potential applications in the field of optoelectronic materials (Lu et al., 2011).
Molecular Recognition Study
The synthesis, molecular structure, and molecular recognition capabilities of diethyl phenylenebis(methylene)dicarbamates with benzenediols offer insights into the interactions between these compounds. The formation of complexes, as evidenced by shifts in O-H stretching bands in IR spectra, highlights the potential of these compounds in molecular recognition and sensor applications (Saucedo-Balderas et al., 2014).
properties
IUPAC Name |
ethyl N-[[4-[(ethoxycarbonylamino)methyl]phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-3-19-13(17)15-9-11-5-7-12(8-6-11)10-16-14(18)20-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMSBMQEWZYOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC=C(C=C1)CNC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (benzene-1,4-diyldimethanediyl)biscarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



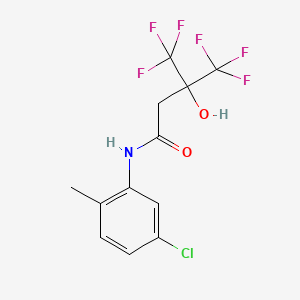
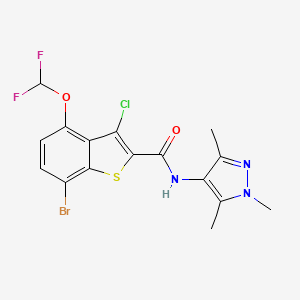
![N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4583102.png)
![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)
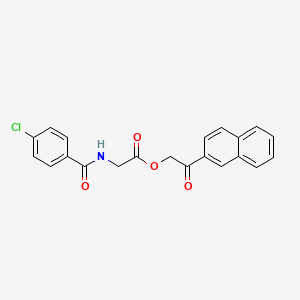
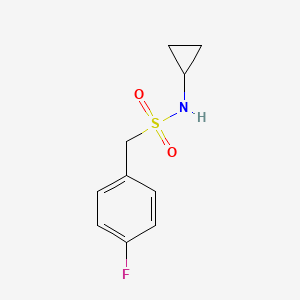
![[2,5-diamino-4-(methylthio)thieno[2,3-d]pyrimidin-6-yl](4-methoxyphenyl)methanone](/img/structure/B4583127.png)
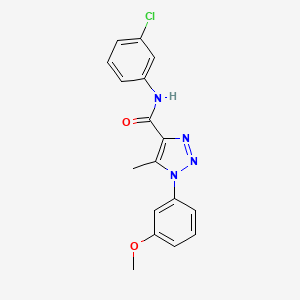
![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4583130.png)
![1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine](/img/structure/B4583134.png)
![(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4583146.png)
![N-(3-methoxybenzyl)-3-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]propanamide](/img/structure/B4583165.png)
![4,7-dimethyl-5-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4583173.png)
